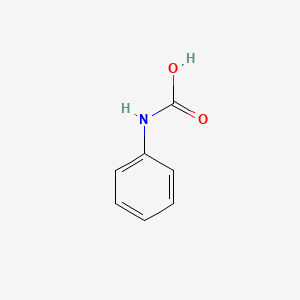

Phenylcarbamic acid

Descripción general

Descripción

Phenylcarbamic acid, also known as N-phenylcarbamic acid, is an organic compound with the chemical formula C7H7NO2. It is a derivative of carbamic acid where a phenyl group is attached to the nitrogen atom. This compound is of interest due to its various applications in pharmaceuticals, agriculture, and chemical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenylcarbamic acid can be synthesized through several methods. One common approach involves the reaction of aniline with phosgene, followed by hydrolysis. The reaction proceeds as follows: [ \text{C6H5NH2} + \text{COCl2} \rightarrow \text{C6H5NHCOCl} + \text{HCl} ] [ \text{C6H5NHCOCl} + \text{H2O} \rightarrow \text{C6H5NHCOOH} + \text{HCl} ]

Another method involves the reaction of aniline with carbon dioxide under high pressure and temperature, forming this compound directly.

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of aniline with urea in the presence of a catalyst. This method is preferred due to its cost-effectiveness and scalability.

Análisis De Reacciones Químicas

Types of Reactions: Phenylcarbamic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form phenylisocyanate.

Reduction: It can be reduced to form aniline.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.

Substitution: Nitration typically uses a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine.

Major Products:

Oxidation: Phenylisocyanate.

Reduction: Aniline.

Substitution: Nitro-phenylcarbamic acid or halogenated phenylcarbamic acids.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Local Anesthetics and Antimycobacterial Agents

Phenylcarbamic acid derivatives have been explored as potential local anesthetics. A study highlighted the synthesis of dibasic derivatives that exhibited remarkable antimycobacterial activity, being up to a hundred times more potent than procaine, a commonly used local anesthetic. These compounds are designed to disrupt biofilm formation in Gram-positive pathogens, showcasing their potential in treating infections caused by resistant microorganisms .

Antioxidant Properties

Research has demonstrated that certain this compound derivatives possess antioxidant properties, which may contribute to cardiovascular health. For instance, a comparative study revealed that specific derivatives exhibited significant antioxidant activity when tested using various methods (DPPH, ABTS, FRAP), suggesting their potential use in therapeutic applications targeting oxidative stress .

Antimicrobial Activity

This compound derivatives have shown promising antimicrobial effects against various pathogens. A notable study evaluated para-alkoxythis compound esters for their in vitro activity against Candida albicans, Staphylococcus aureus, and Escherichia coli. The results indicated that some derivatives displayed effective minimum inhibitory concentrations (MIC), particularly against Candida albicans .

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| 8i | 0.20 | Candida albicans |

| 6k | 0.39 | Candida albicans |

| Others | >1.00 | Staphylococcus aureus |

| >1.00 | Escherichia coli |

Chiral Separation Techniques

Analytical Applications

This compound has been utilized in chiral separation methodologies, particularly involving β-cyclodextrin-based chiral stationary phases. These techniques are crucial for the enantioseparation of various bioactive compounds, enhancing the analysis of enantiomers in pharmaceutical and environmental sciences .

A recent study demonstrated the effectiveness of phenylcarbamate-β-cyclodextrin as a chiral selector in polar organic mode, revealing significant insights into the molecular interactions at play during separation processes .

Case Studies

Case Study: Antimycobacterial Activity

In a systematic study focusing on dibasic phenylcarbamates against mycobacterial strains, researchers found that specific compounds significantly lowered the surface tension of water and exhibited promising biological activities. The findings underscored the potential for developing new antimycobacterial agents based on this compound derivatives .

Case Study: Hydrolysis Kinetics

Another investigation into the kinetics of alkaline hydrolysis of this compound derivatives revealed insights into their stability and reactivity profiles under different conditions. The study provided valuable data on how structural modifications influence hydrolysis rates, which is essential for understanding their pharmacokinetic properties .

Mecanismo De Acción

The mechanism of action of phenylcarbamic acid and its derivatives often involves interaction with cellular membranes or enzymes. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death.

Comparación Con Compuestos Similares

Phenylcarbamic acid can be compared with other carbamic acid derivatives, such as:

Methylcarbamic acid: Similar in structure but with a methyl group instead of a phenyl group.

Ethylcarbamic acid: Contains an ethyl group instead of a phenyl group.

Benzylcarbamic acid: Has a benzyl group attached to the nitrogen atom.

Uniqueness: this compound is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other carbamic acid derivatives. This uniqueness makes it valuable in the synthesis of various pharmaceuticals and agrochemicals.

Actividad Biológica

Phenylcarbamic acid and its derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities, particularly in antimicrobial and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy against pathogens, and potential therapeutic applications.

Chemical Structure and Derivatives

This compound (PCA) is characterized by its carbamate functional group attached to a phenyl ring. The chemical structure allows for various substitutions, leading to a range of derivatives with enhanced biological properties. Table 1 summarizes some common derivatives and their structural modifications.

| Compound | Structure | Notable Properties |

|---|---|---|

| This compound | C6H5NHCOOH | Base compound |

| Para-alkoxythis compound | C6H4(OR)NHCOOH | Enhanced lipophilicity |

| Dibasic Derivatives | C6H4(NHCOOR)2 | Increased antibacterial activity |

Efficacy Against Bacterial Strains

Numerous studies have demonstrated the antimicrobial efficacy of this compound derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli . A notable study showed that dibasic derivatives exhibited significant antibiofilm activity, disrupting biofilms at concentrations close to those of standard antibiotics like oxacillin and gentamicin .

The minimum inhibitory concentrations (MICs) of specific derivatives against Candida albicans were also evaluated, revealing that certain para-alkoxyphenylcarbamic acids had MIC values as low as 0.20 mg/mL, indicating potent antifungal activity .

The antimicrobial action of this compound derivatives is primarily attributed to their ability to disrupt microbial cell membranes and inhibit cell wall synthesis. The lipophilicity of these compounds plays a crucial role in their interaction with bacterial membranes, enhancing their penetration and efficacy .

Antioxidant Activity

This compound derivatives have also been studied for their antioxidant properties. Research indicates that these compounds can effectively reduce free radicals, as measured by assays such as DPPH and ABTS. Table 2 presents the antioxidant activity of selected derivatives.

| Compound | % DPPH Reduction | % ABTS Reduction | FRAP (µg/mL) |

|---|---|---|---|

| 4a1 (R1 = CH3) | 54.41 | 30.46 | 1.00 |

| 4b1 (R1 = C2H5) | 64.26 | 32.39 | 1.12 |

| 4c1 (R1 = C3H7) | 61.28 | 39.86 | 1.05 |

These results suggest that structural modifications significantly influence the antioxidant capacity of this compound derivatives, which may contribute to their cardiovascular therapeutic benefits .

Antimycobacterial Activity

A study focused on the antimycobacterial properties of this compound derivatives found that lipophilicity was a key factor in enhancing their activity against mycobacterial strains. The most effective compounds were those with specific alkoxy substitutions that improved solubility and membrane interaction .

Clinical Implications

The potential use of this compound derivatives in treating infections caused by resistant bacterial strains has been highlighted in recent literature. Their ability to synergize with existing antibiotics suggests a promising avenue for developing new therapeutic strategies against multidrug-resistant pathogens .

Propiedades

IUPAC Name |

phenylcarbamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7(10)8-6-4-2-1-3-5-6/h1-5,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXJULSLLONQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953378 | |

| Record name | Phenylcarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-82-6, 31335-69-0 | |

| Record name | Phenylcarbamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylcarbamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formohydroxamic acid, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031335690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylcarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M19U56546G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.